molecular formula C8H5NO3 B041947 N-Hydroxyphthalimide CAS No. 524-38-9

N-Hydroxyphthalimide

Cat. No. B041947
Key on ui cas rn: 524-38-9
M. Wt: 163.13 g/mol
InChI Key: CFMZSMGAMPBRBE-UHFFFAOYSA-N
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Patent
US07285684B2

Procedure details

To a flask was added 50 mL of 3N sodium hydroxide aqueous solution, and powdery phthalimide (8.8 g, 0.06 mol) was slowly added thereto with stirring. Then, the mixture was stirred at 97° C. for 2 hours to obtain an aqueous solution containing sodium salt of phthalic acid. To the aqueous solution was added diluted hydrochloric acid at ordinary temperature to convert into phthalic acid, and phthalic acid was recovered by condensation and filtration. Then, after hydroxylamine hydrochloride NH2OH.HCl (8.3 g, 0.12 mol) was dissolved in 100 mL of pyridine, the recovered phthalic acid was added thereto, stirred at 50° C. for 1 hour, and further stirred for 3 hours with elevating the temperature to 95° C. to form N-hydroxyphthalimide (7.3 g, yield 75%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hydroxylamine hydrochloride NH2OH.HCl
Quantity
8.3 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]1(=[O:13])[NH:7][C:6](=[O:8])[C:5]2=[CH:9][CH:10]=[CH:11][CH:12]=[C:4]12.[Na].C(O)(=O)C1C(=CC=CC=1)C(O)=[O:19].Cl>N1C=CC=CC=1>[OH:19][N:7]1[C:3](=[O:13])[C:4]2=[CH:12][CH:11]=[CH:10][CH:9]=[C:5]2[C:6]1=[O:8] |f:0.1,^1:13|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8.8 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Step Six
Name
hydroxylamine hydrochloride NH2OH.HCl
Quantity
8.3 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred at 97° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to obtain an aqueous solution
FILTRATION
Type
FILTRATION
Details
was recovered by condensation and filtration
STIRRING
Type
STIRRING
Details
stirred at 50° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
further stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to 95° C.

Outcomes

Product
Name
Type
product
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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